3-(Tetrahydro-3-furanyl)-1-propanol
Description
3-(Tetrahydro-3-furanyl)-1-propanol is a tertiary alcohol featuring a tetrahydrofuran (THF) ring attached to a three-carbon chain. The compound’s structure combines the hydrophilicity of the alcohol group with the moderate polarity of the THF ring, making it relevant in pharmaceutical synthesis and organic chemistry.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-(oxolan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-4-1-2-7-3-5-9-6-7/h7-8H,1-6H2 |
InChI Key |
VGNSJJUNWUMZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 3-(Tetrahydro-3-furanyl)-1-propanol and related compounds from the evidence:
Key Observations :
- Ring Systems: The THF ring in the target compound is smaller (5-membered) and less polar than the piperazine ring in 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol, which contains two nitrogen atoms capable of hydrogen bonding .
- Aromatic vs.
- Heteroatom Influence: The sulfur atom in 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol increases reactivity in oxidation reactions compared to the oxygen in THF .
Physicochemical Properties (Inferred from Evidence)
While explicit data (e.g., boiling points) for this compound is unavailable, trends can be inferred:
- Solubility: The THF ring likely improves water solubility compared to 1-(4-Methylphenyl)-1-propanol, which is more lipophilic due to its aromatic group .
- Stability: Compounds with THF rings are generally stable under basic conditions, whereas piperazine-containing analogs (e.g., 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol) may exhibit sensitivity to acidic environments due to their amine groups .
Pharmacological and Industrial Relevance
- Pharmaceutical Impurities: Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol are monitored as impurities in drugs such as drospirenone, emphasizing the importance of structural analogs in quality control .
- Biological Activity: Piperazine derivatives (e.g., 3-[4-(3-Chlorophenyl)piperazin-1-yl]-propanol) often target neurotransmitter receptors, whereas THF-containing compounds may serve as solvents or prodrug components .
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